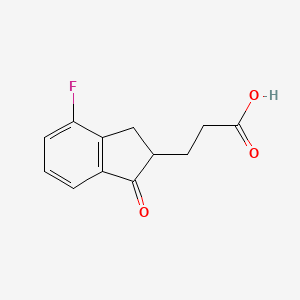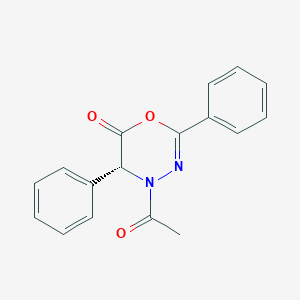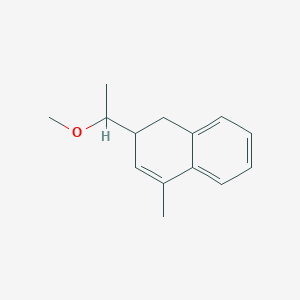
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is an organic compound with a complex structure that includes a naphthalene ring system substituted with a methoxyethyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene typically involves the alkylation of a naphthalene derivative. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with 1-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired compound.
化学反应分析
Types of Reactions
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to yield dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxyethyl group can be replaced by other substituents using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: H₂ gas with Pd/C catalyst under atmospheric pressure.
Substitution: Br₂ in the presence of a catalyst like iron (Fe) or HNO₃ under controlled temperature.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Brominated or nitrated naphthalene derivatives.
科学研究应用
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted derivatives, which may exhibit different biological activities. The pathways involved include the activation of specific enzymes or receptors that mediate the compound’s effects.
相似化合物的比较
Similar Compounds
2-Methoxyethylbenzene: Similar in structure but lacks the naphthalene ring system.
4-Methylnaphthalene: Contains the naphthalene ring but lacks the methoxyethyl group.
1-Methoxy-2-methylnaphthalene: Similar but with different substitution patterns.
Uniqueness
2-(1-Methoxyethyl)-4-methyl-1,2-dihydronaphthalene is unique due to the presence of both the methoxyethyl and methyl groups on the naphthalene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
88105-41-3 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC 名称 |
2-(1-methoxyethyl)-4-methyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C14H18O/c1-10-8-13(11(2)15-3)9-12-6-4-5-7-14(10)12/h4-8,11,13H,9H2,1-3H3 |
InChI 键 |
IWEAUWSSGUXALJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(CC2=CC=CC=C12)C(C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


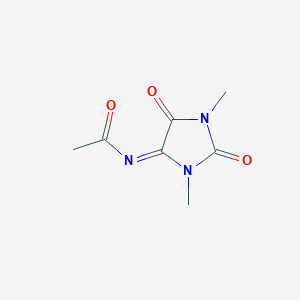
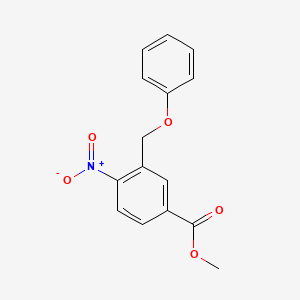
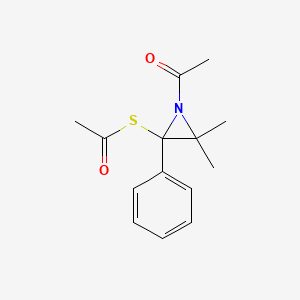
![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
![7,10-Dipropyl-1,4-dioxaspiro[4.5]deca-7,9-diene-2,6-dione](/img/structure/B14397218.png)
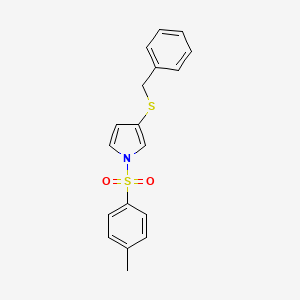
![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
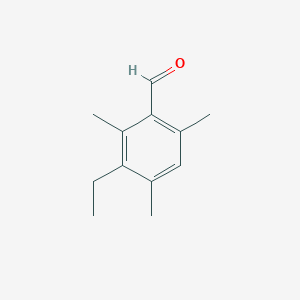
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
